4'-Hydroxy-3-phenoxybenzyl Alcohol
Overview
Description
4-[3-(Hydroxymethyl)phenoxy]phenol is an organic compound with the molecular formula C13H12O3 It is a phenol derivative characterized by the presence of a hydroxymethyl group attached to the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)phenoxy]phenol can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzyl alcohol with 4-bromophenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 4-[3-(Hydroxymethyl)phenoxy]phenol may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Hydroxymethyl)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenol group can be reduced to form a corresponding hydroxy compound.
Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[3-(carboxymethyl)phenoxy]phenol.
Reduction: Formation of 4-[3-(hydroxyphenyl)phenoxy]phenol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-[3-(Hydroxymethyl)phenoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-[3-(Hydroxymethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The phenol group can donate hydrogen atoms to neutralize reactive oxygen species, while the hydroxymethyl group can enhance its solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Hydroxymethyl)phenoxy]phenol
- 4-[3-(Hydroxymethyl)phenoxy]benzonitrile
- 4-[3-(Hydroxymethyl)phenoxy]benzoic acid
Uniqueness
4-[3-(Hydroxymethyl)phenoxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
4-[3-(hydroxymethyl)phenoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8,14-15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOAGCNCAOJNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70981711 | |
Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63987-19-9 | |
Record name | Benzenemethanol, 3-(4-hydroxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063987199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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